1-Iodo-4-prop-2-enoxybenzene
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Description
Synthesis Analysis
The synthesis of iodobenzene derivatives can involve various methods, including oxidative C-H amination, as described in the first paper, where iodobenzene is used as a catalyst to produce benzimidazoles . Another method involves the intramolecular oxidative cyclization of δ-alkynyl β-ketoesters catalyzed by iodobenzene . Additionally, the synthesis of sterically hindered bis(phosphino)benzenes is achieved through aromatic nucleophilic substitution . These methods indicate the versatility of iodobenzene in synthesizing complex organic molecules, which could be applicable to the synthesis of 1-Iodo-4-prop-2-enoxybenzene.
Molecular Structure Analysis
The molecular structure of iodobenzene derivatives can be quite complex, as seen in the synthesis of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes, which exhibit interesting distortions due to steric pressures . X-ray crystallography is often used to determine these structures, providing insights into bond angles and lengths that are crucial for understanding the reactivity and properties of these compounds 10.
Chemical Reactions Analysis
Iodobenzene derivatives participate in a variety of chemical reactions. For instance, iodobenzene catalyzes the 1,2-olefin functionalization via C-C and C-O bond formation . It is also involved in cyclization reactions to form benzothiazine dioxides and in the generation of benzyne intermediates for the formation of substituted iodobenzenes . These reactions demonstrate the reactivity of iodobenzene derivatives and their potential use in synthesizing 1-Iodo-4-prop-2-enoxybenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of iodobenzene derivatives are influenced by the presence of iodine and other substituents on the benzene ring. For example, the redox properties of bis(dimesitylphosphino)benzene derivatives are investigated through electrochemical measurements . The carbon-iodine bond lengths are found to be relatively constant despite steric pressures . Additionally, the crystal structures of diiodobenzenes provide information on interatomic distances and molecular geometry . These properties are essential for understanding the behavior of iodobenzene derivatives in various chemical environments.
Safety And Hazards
When handling 1-Iodo-4-prop-2-enoxybenzene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-iodo-4-prop-2-enoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLOWOVAYQNAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348428 |
Source
|
Record name | benzene, 1-iodo-4-(2-propenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-prop-2-enoxybenzene | |
CAS RN |
13997-71-2 |
Source
|
Record name | benzene, 1-iodo-4-(2-propenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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